Cas no 5033-21-6 (4-(phenylsulfonyl)morpholine)

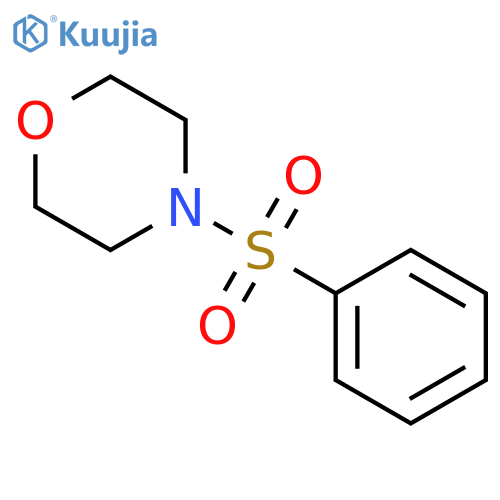

4-(phenylsulfonyl)morpholine structure

商品名:4-(phenylsulfonyl)morpholine

4-(phenylsulfonyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 4-(phenylsulfonyl)morpholine

- 4-(benzenesulfonyl)morpholine

- 1-(Phenylsulfonyl)morpholine

- 4-benzenesulfonylmorpholine

- AC1L3TGR

- AI3-30017

- BRN 0205459

- Morpholine, 4-(phenylsulfonyl)-

- Morpholino phenyl sulfone

- N-(benzenesulfonyl) morpholine

- N-(phenylsulfonyl)morpholine

- N-morpholinobenzenesulfonamide

- N-phenylsulfonylmorpholine

- NSC14840

- N10210

- STK980452

- 4-(Phenylsulfonyl)Morpholine, 97%

- EU-0000551

- Cambridge id 5112616

- NSC-14840

- DTXSID30198343

- MFCD00447613

- 4-27-00-00615 (Beilstein Handbook Reference)

- 4-(Phenylsulfonyl)morpholine #

- SMSF0003388

- AKOS001592734

- AB00005586-01

- AM87011

- NCGC00181897-01

- SMR000135125

- A903504

- BIM-0004918.P001

- CS-0270217

- LRXKXDGJVHZGBH-UHFFFAOYSA-N

- MLS000530147

- CHEMBL1531729

- CBMicro_005006

- HMS2368J12

- CB07033

- 5033-21-6

- Z45515785

- NSC 14840

- SCHEMBL5960399

-

- MDL: MFCD00447613

- インチ: InChI=1S/C10H13NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5H,6-9H2

- InChIKey: LRXKXDGJVHZGBH-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2

計算された属性

- せいみつぶんしりょう: 227.06169

- どういたいしつりょう: 227.062

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 55A^2

じっけんとくせい

- 密度みつど: 1.292

- ふってん: 375.6°C at 760 mmHg

- フラッシュポイント: 181°C

- 屈折率: 1.569

- PSA: 46.61

- LogP: 1.72620

4-(phenylsulfonyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340887-1g |

4-(Phenylsulfonyl)morpholine |

5033-21-6 | 95+% | 1g |

¥1932.00 | 2024-05-11 | |

| Ambeed | A709886-1g |

4-(Phenylsulfonyl)morpholine |

5033-21-6 | 95+% | 1g |

$234.0 | 2024-08-02 | |

| eNovation Chemicals LLC | D627390-1g |

4-(phenylsulfonyl)morpholine |

5033-21-6 | 97% | 1g |

$402 | 2025-02-18 | |

| eNovation Chemicals LLC | D627390-1g |

4-(phenylsulfonyl)morpholine |

5033-21-6 | 97% | 1g |

$402 | 2025-02-21 | |

| Chemenu | CM279892-25g |

4-(phenylsulfonyl)morpholine |

5033-21-6 | 95% | 25g |

$512 | 2021-08-18 | |

| eNovation Chemicals LLC | D627390-1g |

4-(phenylsulfonyl)morpholine |

5033-21-6 | 97% | 1g |

$402 | 2024-05-24 | |

| Chemenu | CM279892-1g |

4-(phenylsulfonyl)morpholine |

5033-21-6 | 95% | 1g |

$248 | 2024-07-16 |

4-(phenylsulfonyl)morpholine 関連文献

-

Sirilata Yotphan,Ladawan Sumunnee,Danupat Beukeaw,Chonchanok Buathongjan,Vichai Reutrakul Org. Biomol. Chem. 2016 14 590

5033-21-6 (4-(phenylsulfonyl)morpholine) 関連製品

- 22184-97-0(3-(morpholine-4-sulfonyl)aniline)

- 21626-70-0(4-(morpholine-4-sulfonyl)aniline)

- 3077-65-4(4-(morpholine-4-sulfonyl)phenol)

- 383-23-3(4-(4-fluorobenzenesulfonyl)morpholine)

- 6339-26-0(4-Tosylmorpholine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5033-21-6)4-(phenylsulfonyl)morpholine

清らかである:99%

はかる:1g

価格 ($):211.0